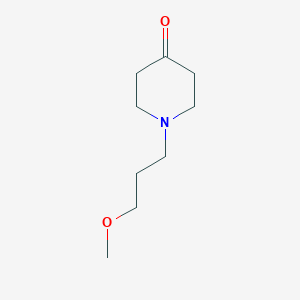

1-(3-Methoxypropyl)piperidin-4-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(3-methoxypropyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-8-2-5-10-6-3-9(11)4-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWBXLYVHOMANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298260 | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16771-85-0 | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16771-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-(3-Methoxypropyl)piperidin-4-one (CAS 16771-85-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypropyl)piperidin-4-one is a key chemical intermediate, primarily recognized for its role in the synthesis of active pharmaceutical ingredients (APIs). Its piperidin-4-one core structure is a versatile scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its relevance to drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 16771-85-0 | |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to pale yellow oil/liquid | [2] |

| Boiling Point | 249 °C | [2] |

| Density | 0.946 g/cm³ | [2] |

| Flash Point | 105 °C | [2] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [2] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Room temperature | [2] |

Spectroscopic Data

While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectra are not publicly available in detail, they are referenced by commercial suppliers as being consistent with the structure of this compound. Researchers requiring this data for analytical purposes should obtain it directly from the supplier or through in-house analysis.

Synthesis

This compound is a crucial starting material for the synthesis of more complex molecules. A common application is in the preparation of 1-(3-Methoxypropyl)piperidin-4-amine, a key intermediate for the pharmaceutical agent Prucalopride.[2][3]

General Synthesis Workflow

The synthesis of this compound typically involves the N-alkylation of a piperidin-4-one precursor. A generalized workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for a Related Transformation: Synthesis of 1-(3-Methoxypropyl)piperidin-4-amine

A two-step synthesis has been described which begins with 1-(3-methoxypropyl)-4-piperidone.[3] The first step involves an oxime formation using hydroxylamine hydrochloride and acetic acid under reflux. The resulting oxime is then reduced to the target amine via catalytic hydrogenation (H₂ with a palladium or nickel catalyst).[3]

Another method involves the Hofmann degradation of 4-formamide-1-(3-methoxypropyl)-piperidine using dibromohydantoin and potassium hydroxide.[3]

Biological Activity and Applications in Drug Development

The primary significance of this compound in drug development lies in its role as a precursor to Prucalopride.[4] Prucalopride is a selective, high-affinity 5-HT₄ receptor agonist that is used for the treatment of chronic constipation.[3] The 3-methoxypropyl group in Prucalopride is thought to enhance its pharmacokinetic properties, such as metabolic stability and receptor binding affinity.[3]

While there is no direct evidence of significant biological activity for this compound itself, the piperidin-4-one scaffold is known to be a versatile pharmacophore.[5] Derivatives of piperidin-4-one have been reported to possess a wide range of pharmacological activities, including anticancer and antiviral properties.[5][6]

Signaling Pathway of Downstream Product (Prucalopride)

The mechanism of action of Prucalopride, synthesized from this compound, involves the activation of 5-HT₄ receptors in the gastrointestinal tract. This activation stimulates the release of acetylcholine, which in turn promotes intestinal muscle contraction and enhances gastric motility.[3]

Caption: Simplified signaling pathway of Prucalopride.

Safety and Handling

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, most notably in the production of Prucalopride. Its physicochemical properties are well-defined, making it suitable for a range of chemical transformations. While direct biological activity data for this compound is scarce, its core piperidin-4-one structure holds potential for the development of novel therapeutics. Further research into the direct biological effects and the development of detailed, publicly available analytical data for this compound would be beneficial for the scientific community.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 [chemicalbook.com]

- 3. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. chemicalbook.com [chemicalbook.com]

Technical Guide: 1-(3-Methoxypropyl)piperidin-4-one (C9H17NO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methoxypropyl)piperidin-4-one, with the molecular formula C9H17NO2, is a key heterocyclic organic compound. Primarily recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical agents, its structural features make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its significant application in the preparation of the gastrointestinal prokinetic agent, Prucalopride.

Physicochemical and Spectral Data

A summary of the key physicochemical and predicted spectral data for this compound is presented below. This information is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | PubChem[1] |

| Molecular Weight | 171.24 g/mol | PubChem[1] |

| Monoisotopic Mass | 171.12593 Da | PubChem[1] |

| Predicted XlogP | -0.1 | PubChem[1] |

| SMILES | COCCCN1CCC(=O)CC1 | PubChem[1] |

| InChI | InChI=1S/C9H17NO2/c1-12-8-2-5-10-6-3-9(11)4-7-10/h2-8H2,1H3 | PubChem[1] |

| InChIKey | QFWBXLYVHOMANN-UHFFFAOYSA-N | PubChem[1] |

Predicted Collision Cross Section (CCS) Data Calculated using CCSbase

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 172.13321 | 138.6 |

| [M+Na]+ | 194.11515 | 144.0 |

| [M-H]- | 170.11865 | 139.8 |

| [M+NH4]+ | 189.15975 | 157.6 |

| [M+K]+ | 210.08909 | 143.2 |

| [M+H-H2O]+ | 154.12319 | 132.0 |

| [M+HCOO]- | 216.12413 | 158.1 |

| [M+CH3COO]- | 230.13978 | 179.4 |

| [M+Na-2H]- | 192.10060 | 143.1 |

| [M]+ | 171.12538 | 137.3 |

| [M]- | 171.12648 | 137.3 |

Synthesis Protocols

The synthesis of this compound is a critical step in the production of more complex pharmaceutical molecules. Several synthetic routes have been documented, primarily in patent literature. Below are detailed experimental protocols derived from these sources.

Synthesis from Piperidin-4-one Hydrochloride Monohydrate

This method involves the reaction of piperidin-4-one with a methoxypropylating agent.

Experimental Protocol:

-

Reaction Setup: To a solution of piperidin-4-one hydrochloride monohydrate in a suitable organic solvent such as acetonitrile, add a base, for example, potassium carbonate (K2CO3).

-

Alkylation: Add 3-methoxy-bromopropane to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out under reflux conditions.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove inorganic salts. The solvent is then removed under reduced pressure, and the resulting crude product can be purified by distillation or chromatography to yield this compound.

Reductive Amination Approach

An alternative route involves the reductive amination of a precursor ketone.

Experimental Protocol:

-

Reaction of 1-(3-methoxypropyl)-4-piperidone with ammonia: In a high-pressure hydrogenation vessel, combine 1-(3-methoxypropyl)-4-piperidone (5g, 0.029mol), a saturated solution of ammonia in methanol (60ml), and 10% Palladium on carbon (Pd/C) (0.5g).[2]

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 1.5 MPa and stir the reaction mixture at 40°C for 7 hours.[2]

-

Isolation of Amine: After cooling, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude 1-(3-methoxypropyl)-4-piperidinamine as a yellow oil.[2]

-

Salt Formation (Optional): The resulting amine can be dissolved in ethanol, and a solution of hydrogen chloride in ethyl acetate can be added to adjust the pH to 1-2, leading to the precipitation of 1-(3-methoxypropyl)-4-piperidinamine hydrochloride.[2]

Role in Pharmaceutical Synthesis

The primary and most well-documented application of this compound is as a pivotal intermediate in the multi-step synthesis of Prucalopride .[3] Prucalopride is a selective, high-affinity serotonin (5-HT4) receptor agonist that is used for the treatment of chronic constipation.[4]

The synthesis of Prucalopride involves the condensation of 1-(3-methoxypropyl)-4-piperidinamine (derived from the title compound) with 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.[4]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound and its subsequent conversion to a key amine intermediate used in Prucalopride synthesis.

Caption: Synthetic workflow for this compound and its amine derivative.

Safety and Handling

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry, primarily due to its role as a precursor to Prucalopride. The synthetic routes to this intermediate are well-established, providing a reliable supply for pharmaceutical development. While its direct biological activity is not a major area of research, its utility as a chemical building block is firmly established. This guide provides essential data and protocols to aid researchers working with this compound.

References

A Technical Guide to 1-(3-Methoxypropyl)piperidin-4-one: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(3-Methoxypropyl)piperidin-4-one, a pivotal chemical intermediate in modern drug development. Its primary significance lies in its role as a precursor to Prucalopride, a selective, high-affinity serotonin (5-HT₄) receptor agonist. This guide details the compound's nomenclature, physicochemical properties, synthesis protocols, and its progression into the active pharmaceutical ingredient (API) Prucalopride.

IUPAC Nomenclature and Chemical Identity

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) standards.[1]

Physicochemical and Computed Properties

This compound is typically a colorless to pale yellow transparent liquid.[2] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16771-85-0 | [2] |

| Molecular Formula | C₉H₁₇NO₂ | [2] |

| Molecular Weight | 171.237 g/mol | [2] |

| Appearance | Colorless to pale yellow transparent liquid | [2] |

| Purity | ≥98.0% | [2] |

Table 2: Computed Properties from PubChem Database

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 171.125929 g/mol | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Complexity | 137 | [1] |

Role in Pharmaceutical Synthesis

This compound is a critical building block in the synthesis of Prucalopride, a gastroprokinetic agent used to treat chronic constipation.[2] The ketone functional group at the 4-position of the piperidine ring is strategically converted to an amine, yielding the subsequent intermediate, 1-(3-methoxypropyl)piperidin-4-amine. This amine is then coupled with a substituted benzofuran carboxylic acid to form the final API.

Experimental Protocols: Synthesis of Prucalopride Intermediates

The conversion of this compound to 1-(3-methoxypropyl)piperidin-4-amine is a key transformation. Two common methods are reductive amination and a two-step oximation-reduction sequence.

Protocol 1: Reductive Amination

This method involves the direct conversion of the ketone to an amine in the presence of an ammonia source and a reducing agent.

-

Objective: To synthesize 1-(3-Methoxypropyl)-4-piperidinamine from 1-(3-Methoxypropyl)-4-piperidone.

-

Materials:

-

1-(3-Methoxypropyl)-4-piperidone (5.0 g)

-

Methanol solution saturated with ammonia (60 mL)

-

Sodium borohydride (1.0 g)

-

-

Procedure:

-

Dissolve 5.0 g of 1-(3-methoxy-propyl)-4-piperidone in 60 mL of a saturated methanolic ammonia solution in a 100 mL three-necked flask.[3]

-

Stir the mixture for 1 hour.[3]

-

Add 1.0 g of sodium borohydride to the solution.[3]

-

Allow the reaction to proceed for 10 hours.[3]

-

After the reaction period, filter the solution.[3]

-

Remove the solvent via decompression (rotary evaporation) to yield the product, a water-white transparent oily substance.[3]

-

-

Results: This procedure yields approximately 3.2 g of 1-(3-methoxypropyl)-4-piperidinamine (64% yield).[3]

Protocol 2: Synthesis via Oxime Intermediate

This two-step approach first converts the ketone to an oxime, which is subsequently reduced to the amine.

-

Objective: To synthesize 1-(3-methoxypropyl)-4-piperidinamine via an oxime intermediate.

-

Step 1: Oxime Formation

-

Materials:

-

1-(3-methoxy-propyl)-4-piperidone (10.0 g)

-

Hydroxylamine hydrochloride (4.06 g)

-

Toluene (150 mL)

-

-

Procedure:

-

Combine 10.0 g of 1-(3-methoxy-propyl)-4-piperidone, 4.06 g of hydroxylamine hydrochloride, and 150 mL of toluene in a 250 mL flask.[4]

-

Heat the mixture to reflux for 24 hours to facilitate dehydration.[4]

-

Once the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.[4]

-

Filter the reaction mixture. The filter cake is washed with toluene and dried to yield the white solid product, 1-(3-methoxy-propyl)-4-piperidine oxime.[4]

-

-

-

Step 2: Oxime Reduction

-

Materials:

-

1-(3-methoxy-propyl)-4-piperidine oxime (10.0 g)

-

Raney Nickel (10 g)

-

Methanol (100 mL)

-

Hydrogen (H₂) gas

-

-

Procedure:

-

In a 250 mL three-necked flask, combine 10.0 g of the oxime intermediate, 10 g of Raney Nickel, and 100 mL of methanol.[4]

-

At normal temperature and pressure, bubble H₂ gas through the mixture.[4]

-

Continue the reaction for 10 hours.[4]

-

Following the reaction, process the mixture to isolate the product, which is a water-white transparent oily substance.[4]

-

-

-

Results: This two-step process yields approximately 7.8 g of 1-(3-methoxypropyl)-4-piperidinamine (84.5% yield from the oxime).[4]

Synthetic Pathway and Mechanism of Action

The overall synthetic route from the starting ketone to the final API, Prucalopride, and the subsequent biological action are illustrated below.

The diagram above outlines the chemical transformation from this compound to the active pharmaceutical ingredient, Prucalopride. Prucalopride then acts as a selective agonist at the 5-HT₄ receptor on enteric neurons, which stimulates the release of acetylcholine, thereby enhancing gastrointestinal motility.[5]

References

- 1. CID 70276795 | C18H34N2O4 | CID 70276795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN103351329A - Preparation method of Prucalopride intermediates - Google Patents [patents.google.com]

- 4. CN103508939A - Method used for preparing prucalopride intermediate 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 5. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Spectral Data of 1-(3-Methoxypropyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-(3-Methoxypropyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes representative data from structurally analogous N-substituted piperidin-4-ones, namely 1-benzylpiperidin-4-one and 1-methylpiperidin-4-one, to predict and interpret the spectral characteristics.

Chemical Structure and Properties

This compound is a derivative of piperidin-4-one with a 3-methoxypropyl group attached to the nitrogen atom. This substitution influences the electronic environment of the piperidine ring and is crucial for its reactivity and spectral properties.

Molecular Formula: C₉H₁₇NO₂ Molecular Weight: 171.24 g/mol IUPAC Name: this compound

Predicted Spectral Data

The following tables summarize the expected and representative spectral data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the protons of the piperidine ring and the 3-methoxypropyl substituent. The chemical shifts are influenced by the proximity to the nitrogen atom and the carbonyl group.

| Assignment | Predicted Chemical Shift (ppm) | Representative Data (1-methyl-4-piperidone) (ppm) | Multiplicity | Integration |

| H-2, H-6 (Piperidine) | 2.6 - 2.8 | 2.7-2.8 | Triplet | 4H |

| H-3, H-5 (Piperidine) | 2.4 - 2.6 | 2.4-2.5 | Triplet | 4H |

| -NCH₂- (propyl) | 2.5 - 2.7 | - | Triplet | 2H |

| -CH₂- (propyl) | 1.7 - 1.9 | - | Quintet | 2H |

| -OCH₂- (propyl) | 3.3 - 3.5 | - | Triplet | 2H |

| -OCH₃ (methoxy) | 3.2 - 3.4 | - | Singlet | 3H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

| Assignment | Predicted Chemical Shift (ppm) | Representative Data (1-benzylpiperidin-4-one) (ppm) |

| C=O (C-4) | 208 - 212 | ~209 |

| C-2, C-6 (Piperidine) | 52 - 55 | ~53.5 |

| C-3, C-5 (Piperidine) | 40 - 43 | ~41.0 |

| -NCH₂- (propyl) | 55 - 58 | - |

| -CH₂- (propyl) | 27 - 30 | - |

| -OCH₂- (propyl) | 70 - 73 | - |

| -OCH₃ (methoxy) | 58 - 60 | - |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Representative Data (Cyclic Ketones) (cm⁻¹) | Intensity |

| C=O Stretch | 1715 - 1725 | 1715 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| C-N Stretch | 1100 - 1250 | - | Medium |

| C-O Stretch (Ether) | 1070 - 1150 | - | Strong |

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI) or electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 172.13 | Protonated molecular ion (ESI) |

| [M]⁺ | 171.12 | Molecular ion (EI) |

| Various fragments | < 171 | Fragmentation of the piperidine ring and loss of the methoxypropyl side chain. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition:

-

Spectrometer: FT-IR spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Electrospray Ionization (ESI-MS):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., quadrupole, time-of-flight).

-

Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Electron Ionization (EI-MS):

-

Mass Spectrometer: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS).

-

Sample Introduction: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the EI source.

-

Ionization Energy: Standard electron energy of 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-500).

-

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the spectral characterization of this compound.

Unveiling the Potential Biological Activity of 1-(3-Methoxypropyl)piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methoxypropyl)piperidin-4-one is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Prucalopride, a selective, high-affinity serotonin 5-HT4 receptor agonist. While direct biological profiling of this compound is not extensively documented in publicly available literature, its structural framework, the piperidin-4-one core, is a well-established pharmacophore in medicinal chemistry. This technical guide consolidates the inferred potential biological activity of this compound based on the established pharmacology of its principal derivative, Prucalopride, and the broader class of piperidine-containing compounds. This document provides a comprehensive overview of its potential mechanism of action, supported by detailed experimental protocols for relevant biological assays and a quantitative analysis of the bioactivity of its derivatives.

Introduction

The piperidin-4-one scaffold is a versatile template in drug discovery, known to interact with a variety of biological targets.[1] The N-substitution on the piperidine ring plays a crucial role in modulating the pharmacological activity of these compounds. In the case of this compound, the presence of the 3-methoxypropyl group is a key determinant of the high affinity and selectivity of its derivatives for the 5-HT4 receptor.[2] This document explores the potential biological activities of the parent ketone, this compound, by examining the well-characterized pharmacology of its primary synthetic product, Prucalopride.

Potential Biological Activity and Mechanism of Action

The primary inferred biological activity of this compound is the modulation of the serotonergic system, specifically as a precursor to 5-HT4 receptor agonists.

Serotonin 5-HT4 Receptor Agonism

Prucalopride, synthesized from this compound, is a highly selective 5-HT4 receptor agonist.[3] Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels. In the gastrointestinal tract, this signaling pathway enhances the release of acetylcholine, a key neurotransmitter in promoting gut motility.[4][5] This prokinetic effect makes 5-HT4 receptor agonists effective in the treatment of chronic constipation.[6] The 3-methoxypropyl group in Prucalopride is suggested to be crucial for its pharmacokinetic properties and high receptor binding affinity.[2]

Other Potential Central Nervous System (CNS) Activities

Derivatives of 1-(3-Methoxypropyl)piperidin-4-amine have been explored for their potential therapeutic effects on various CNS disorders, including anxiety and depression.[7] The modulation of serotonergic pathways is a well-established strategy for the treatment of these conditions. Furthermore, some studies on broader classes of piperidine derivatives suggest potential for antimicrobial and anticancer activities, although this is not directly linked to the 1-(3-methoxypropyl) substitution pattern.[1][8]

Quantitative Data on Derivatives

While specific quantitative bioactivity data for this compound is not available, the following table summarizes the receptor binding affinity of its key derivative, Prucalopride, for the human 5-HT4a and 5-HT4b receptor isoforms.

| Compound | Receptor Isoform | pKi | Reference |

| Prucalopride | human 5-HT4a | 8.6 | [5] |

| Prucalopride | human 5-HT4b | 8.1 | [5] |

Table 1: Receptor Binding Affinity of Prucalopride

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential biological activity of this compound and its derivatives.

Radioligand Binding Assay for 5-HT4 Receptor

This protocol is adapted from established methods for characterizing 5-HT4 receptor ligands.[9][10]

Objective: To determine the binding affinity of a test compound for the 5-HT4 receptor.

Materials:

-

Membrane preparations from cells expressing the human 5-HT4 receptor.

-

Radioligand: [3H]-GR113808 (a potent 5-HT4 antagonist).

-

Test compound (e.g., this compound derivatives).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known 5-HT4 ligand (e.g., 10 µM serotonin).

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Thaw the membrane preparations on ice.

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of [3H]-GR113808 at a final concentration close to its Kd value.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based cAMP Functional Assay

This protocol measures the functional consequence of 5-HT4 receptor activation.[11][12]

Objective: To determine the ability of a test compound to stimulate cAMP production via the 5-HT4 receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT4 receptor.

-

Assay medium: Serum-free DMEM.

-

Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test compound.

-

Forskolin (positive control).

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Seed the HEK-293 cells in a 96-well plate and allow them to attach overnight.

-

Wash the cells with assay medium.

-

Pre-incubate the cells with the phosphodiesterase inhibitor in assay medium for 15 minutes at 37°C.

-

Add the test compound at various concentrations to the wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Generate a dose-response curve and determine the EC50 value of the test compound.

Visualizations

Signaling Pathway

Caption: 5-HT4 Receptor Signaling Pathway.

Experimental Workflow

Caption: Workflow for Biological Activity Assessment.

Synthesis of Prucalopride

Caption: Synthetic Route to Prucalopride.

Conclusion

This compound is a key building block for the synthesis of potent and selective 5-HT4 receptor agonists. While its direct biological activity has not been extensively characterized, its structural features strongly suggest a predisposition for interaction with serotonergic targets. The established pharmacology of its derivative, Prucalopride, provides a robust framework for inferring its potential biological activity. Further investigation through direct screening of this compound and its close analogues in relevant biological assays is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead scaffold for the development of novel therapeutics targeting the 5-HT4 receptor and potentially other CNS targets. The experimental protocols and data presented in this guide offer a comprehensive starting point for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 | Benchchem [benchchem.com]

- 3. Prucalopride - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]

- 5. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride | Benchchem [benchchem.com]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

- 12. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Mechanism of Action Studies of 1-(3-Methoxypropyl)piperidin-4-one

A comprehensive exploration of the pharmacological properties, signaling pathways, and experimental methodologies related to 1-(3-Methoxypropyl)piperidin-4-one and its derivatives for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound belonging to the piperidin-4-one class of molecules. While specific in-depth mechanism of action studies for this particular compound are not extensively available in the public domain, the broader family of piperidin-4-one derivatives has been the subject of significant research, revealing a wide spectrum of biological activities.[1][2] These derivatives are recognized as important pharmacophores, forming the structural core of numerous therapeutic agents with applications ranging from antiviral to anticancer and antimicrobial therapies.[1][3][4][5] This guide will synthesize the available information on the general mechanisms of action attributed to piperidin-4-one derivatives and propose a framework for the investigation of this compound.

General Pharmacological Activities of Piperidin-4-one Derivatives

The versatility of the piperidin-4-one scaffold allows for a diverse range of pharmacological effects. Key therapeutic areas where these derivatives have shown promise include:

-

Antiviral Activity: Notably, certain piperidin-4-yl-aminopyrimidine derivatives have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[3] These compounds act by allosterically binding to the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.[3]

-

Anticancer Activity: Several studies have highlighted the potential of piperidin-4-one derivatives as anticancer agents.[1][5] The proposed mechanisms of action are varied and can include the inhibition of topoisomerase II-α, induction of apoptosis, and interference with pro-angiogenic transcription factors.[5]

-

Antimicrobial Activity: The piperidin-4-one nucleus is also a feature in compounds exhibiting antibacterial and antifungal properties.[1][4] Their mechanism of action in this context is often attributed to the disruption of microbial cell wall synthesis or other essential enzymatic processes.

-

Other Biological Activities: The piperidine ring is a common feature in drugs targeting the central nervous system, such as tranquilizers and hypotensive agents.[1]

Quantitative Data on Piperidin-4-one Derivatives

Due to the lack of specific studies on this compound, quantitative data such as IC50, Ki, or EC50 values are not available for this compound. However, for the broader class of derivatives, such data is crucial for structure-activity relationship (SAR) studies. For example, in the context of anti-HIV agents, EC50 values in the single-digit nanomolar range have been reported for some piperidin-4-yl-aminopyrimidine derivatives against wild-type HIV-1.[3]

| Compound Class | Target | Activity Metric | Reported Values | Reference |

| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase | EC50 | Single-digit nanomolar | [3] |

| 3,5-Bis(ylidene)-4-piperidone derivatives | Topoisomerase II-α | - | Inhibitory properties observed | [5] |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various bacterial and fungal strains | - | Significant antimicrobial activity | [4] |

Table 1: Representative Quantitative Data for Piperidin-4-one Derivatives. Note: This table presents generalized data for classes of compounds due to the absence of specific data for this compound.

Proposed Experimental Protocols for Investigating this compound

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are suggested based on the known activities of related compounds.

Protocol 1: General Cytotoxicity and Bioactivity Screening

-

Objective: To assess the general cytotoxicity and potential biological activities of the compound.

-

Methodology:

-

Cell Viability Assays: Utilize assays such as MTT, XTT, or CellTiter-Glo to determine the effect of the compound on the viability of various cell lines (e.g., cancer cell lines, normal cell lines).

-

Antimicrobial Assays: Employ broth microdilution or disk diffusion methods to evaluate the compound's activity against a panel of pathogenic bacteria and fungi.

-

Antiviral Assays: If viral targets are suspected, use plaque reduction assays or reporter gene assays to measure the inhibition of viral replication.

-

Protocol 2: Target Identification and Validation

-

Objective: To identify the specific molecular target(s) of the compound.

-

Methodology:

-

Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.

-

Computational Docking: Use in silico methods to predict potential binding sites on known protein targets.

-

Enzyme Inhibition Assays: If a specific enzyme is suspected (e.g., reverse transcriptase, topoisomerase), perform in vitro assays to measure the compound's inhibitory activity.

-

Protocol 3: Signaling Pathway Analysis

-

Objective: To delineate the signaling pathways modulated by the compound.

-

Methodology:

-

Western Blotting: Analyze the expression and phosphorylation status of key proteins in a suspected signaling cascade.

-

Reporter Gene Assays: Use cell lines with reporter genes (e.g., luciferase) under the control of specific transcription factors to monitor pathway activation.

-

Gene Expression Profiling: Employ techniques like RNA sequencing or microarrays to obtain a global view of the transcriptional changes induced by the compound.

-

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be investigated for a piperidin-4-one derivative with anticancer properties and a general experimental workflow for mechanism of action studies.

Caption: Hypothetical pathway of anticancer action.

Caption: Workflow for mechanism of action studies.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the extensive research on the broader piperidin-4-one class provides a solid foundation for future investigations. The diverse biological activities exhibited by these derivatives underscore their potential as scaffolds for the development of novel therapeutic agents. The experimental framework outlined in this guide offers a systematic approach to unraveling the pharmacological properties of this compound and similar compounds, which will be crucial for advancing their potential clinical applications. Further research, including detailed biochemical and cellular assays, is necessary to fully characterize its mechanism of action and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

An In-depth Technical Guide to 1-(3-Methoxypropyl)piperidin-4-one: Synthesis, Properties, and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3-Methoxypropyl)piperidin-4-one, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, provides established synthesis protocols, and explores its primary application in the synthesis of the gastrointestinal prokinetic agent, Prucalopride. Furthermore, this guide elucidates the biological context of its downstream product, focusing on the mechanism of action of Prucalopride as a selective 5-HT4 receptor agonist and the associated signaling pathways. This paper is intended for researchers, chemists, and professionals in drug development and medicinal chemistry, offering a consolidated resource of technical data and experimental methodologies.

Introduction

This compound is a substituted piperidinone that has garnered significant attention as a pivotal building block in the synthesis of pharmaceutically active compounds.[1] Its structural features, particularly the piperidone core and the methoxypropyl substituent, make it a valuable precursor for creating more complex molecules.[1] The most notable application of this compound is in the production of Prucalopride, a high-affinity, selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2] The piperidin-4-one moiety is a versatile pharmacophore that has been explored for various biological activities, including anticancer and anti-HIV properties, highlighting the therapeutic potential of its derivatives.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 16771-85-0 | [5][6] |

| Molecular Formula | C9H17NO2 | [5] |

| Molecular Weight | 171.24 g/mol | [7] |

| Physical Form | Liquid | [4] |

| Density | 1.001 g/cm³ | [7] |

| Boiling Point | 266.2°C at 760 mmHg | [7] |

| Flashing Point | 114.8°C | [7] |

| Vapor Pressure | 0.00876 mmHg at 25°C | [7] |

| InChI Key | QFWBXLYVHOMANN-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥98% | [4][6] |

| Storage Temperature | Sealed in dry, 2-8°C | [4] |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of Prucalopride. The following is a representative experimental protocol based on literature descriptions.

General Synthesis Workflow

The synthesis generally involves the N-alkylation of a piperidin-4-one precursor. A common method is the reaction of piperidin-4-one with a suitable 3-methoxypropyl halide.

Experimental Protocol: N-Alkylation of Piperidin-4-one

This protocol describes the synthesis of this compound from piperidin-4-one hydrochloride monohydrate and 3-methoxypropyl bromide.

Materials:

-

Piperidin-4-one hydrochloride monohydrate

-

3-Methoxypropyl bromide

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

Procedure:

-

To a solution of piperidin-4-one hydrochloride monohydrate in acetonitrile, add a suitable base such as potassium carbonate.

-

Add 3-methoxypropyl bromide to the reaction mixture.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified, for example, by vacuum distillation, to yield pure this compound.

Conversion to 1-(3-Methoxypropyl)piperidin-4-amine

The primary use of this compound is as an intermediate in the synthesis of 1-(3-Methoxypropyl)piperidin-4-amine, the direct precursor to Prucalopride.[8]

Reductive Amination

A common method for this conversion is reductive amination.

Experimental Protocol: Reductive Amination

This protocol is based on a method described in the patent literature.[9]

Materials:

-

This compound

-

Ammonia (in a suitable solvent like methanol)

-

Hydrogen gas (H2)

-

Palladium on carbon (Pd/C) catalyst

-

Methanol or another suitable solvent

Procedure:

-

In a high-pressure hydrogenation apparatus, dissolve this compound in a saturated solution of ammonia in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the reactor with hydrogen gas (e.g., to 1.5 MPa).

-

Stir the reaction mixture at a controlled temperature (e.g., 40°C) for several hours (e.g., 7 hours).

-

After the reaction is complete (monitored by the cessation of hydrogen uptake), cool the reactor and carefully release the pressure.

-

Filter the catalyst from the reaction mixture.

-

Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude 1-(3-Methoxypropyl)piperidin-4-amine.

-

The crude product can be further purified, for example, by converting it to its hydrochloride salt by treatment with HCl in a suitable solvent like ethanol or ethyl acetate, followed by filtration and drying.[9]

Biological Context and Application in Drug Development

The significance of this compound lies in its role as a precursor to Prucalopride, a selective 5-HT4 receptor agonist.[1] Prucalopride enhances gastrointestinal motility and is used to treat chronic constipation.[2]

Mechanism of Action of Prucalopride and the 5-HT4 Receptor Signaling Pathway

Prucalopride exerts its prokinetic effects by activating 5-HT4 receptors, which are Gs-protein coupled receptors.[10] Activation of these receptors initiates a signaling cascade that ultimately leads to enhanced neurotransmitter release and increased smooth muscle contraction in the gastrointestinal tract.

The activation of the 5-HT4 receptor by Prucalopride leads to the dissociation of the Gs protein alpha subunit, which in turn activates adenylyl cyclase.[10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.[10] This signaling cascade ultimately results in increased acetylcholine release from enteric neurons, which stimulates muscle contractions and enhances gastrointestinal motility.

Conclusion

This compound is a fundamentally important intermediate in medicinal chemistry, with its primary role being in the synthesis of the selective 5-HT4 receptor agonist, Prucalopride. Its synthesis is well-established, and its chemical properties are well-defined for industrial applications. The biological significance of this compound is intrinsically linked to the pharmacological activity of its derivatives, which modulate critical physiological pathways. This technical guide provides a consolidated resource for researchers and developers working with this versatile chemical entity, from its synthesis to its biological applications.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 16771-85-0 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | 16771-85-0 [chemicalbook.com]

- 7. This compound, CAS No. 16771-85-0 - iChemical [ichemical.com]

- 8. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 9. CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

1-(3-Methoxypropyl)piperidin-4-one: A Versatile Building Block in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methoxypropyl)piperidin-4-one is a key heterocyclic building block, prominently utilized as a pivotal intermediate in the synthesis of the highly selective serotonin 5-HT4 receptor agonist, Prucalopride. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications in drug discovery and development. Detailed experimental protocols for its preparation and subsequent transformations are presented, alongside a summary of quantitative data. Furthermore, this guide explores the broader synthetic potential of the piperidin-4-one scaffold and the influence of the N-(3-methoxypropyl) substituent on pharmacokinetic profiles, offering insights for the design of novel therapeutic agents.

Introduction

The piperidin-4-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and CNS-active agents.[1] The versatility of the ketone functionality allows for a variety of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures. This compound, in particular, has gained significant attention as a crucial intermediate in the industrial production of Prucalopride, a drug used for the treatment of chronic constipation.[2] The presence of the 3-methoxypropyl group at the nitrogen atom is known to enhance the pharmacokinetic properties of the final drug molecule, such as metabolic stability and receptor binding affinity.[3] This guide will delve into the synthetic routes to this compound and its downstream applications, with a focus on its role in the synthesis of Prucalopride.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the N-alkylation of piperidin-4-one.

N-Alkylation of Piperidin-4-one

A widely used method for the synthesis of this compound is the reaction of piperidin-4-one hydrochloride monohydrate with 3-methoxypropyl bromide in the presence of a base.[4]

Experimental Protocol:

-

Materials:

-

Piperidin-4-one hydrochloride monohydrate

-

3-Methoxypropyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

-

Procedure:

-

To a solution of piperidin-4-one hydrochloride monohydrate in acetonitrile, add potassium carbonate.

-

To this suspension, add 3-methoxypropyl bromide.

-

The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation.

-

The following diagram illustrates the workflow for the synthesis of this compound.

Applications in Synthesis

This compound is a versatile intermediate that can undergo various chemical transformations at the ketone functionality, leading to a diverse range of derivatives.

Synthesis of 1-(3-Methoxypropyl)piperidin-4-amine

The primary application of this compound is in the synthesis of 1-(3-Methoxypropyl)piperidin-4-amine, a key intermediate for Prucalopride.[3] Several methods have been reported for this conversion.

Direct reductive amination of the ketone with ammonia is a common approach.

Experimental Protocol:

-

Materials:

-

This compound

-

Ammonia (saturated solution or gas)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (STAB), or catalytic hydrogenation with H₂/Pd-C)

-

Methanol or another suitable solvent

-

-

Procedure:

-

Dissolve this compound in a suitable solvent like methanol.

-

Add a source of ammonia (e.g., a saturated solution of ammonia in methanol).

-

Add the reducing agent portion-wise at a controlled temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to give 1-(3-Methoxypropyl)piperidin-4-amine.

-

This two-step process involves the formation of an oxime intermediate, which is then reduced to the amine.

Experimental Protocol:

-

Step 1: Oximation

-

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A base (e.g., sodium acetate or pyridine)

-

Ethanol or a similar solvent

-

-

Procedure:

-

Dissolve this compound in ethanol.

-

Add hydroxylamine hydrochloride and a base.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and isolate the oxime product.

-

-

-

Step 2: Reduction

-

Materials:

-

1-(3-Methoxypropyl)piperidin-4-oxime

-

Reducing agent (e.g., H₂ with a catalyst like Raney Nickel or Palladium on carbon)

-

Solvent (e.g., methanol or ethanol)

-

-

Procedure:

-

Dissolve the oxime in a suitable solvent in a hydrogenation apparatus.

-

Add the catalyst.

-

Pressurize the vessel with hydrogen gas and stir until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain the desired amine.

-

-

Synthesis of Prucalopride

1-(3-Methoxypropyl)piperidin-4-amine is subsequently used to synthesize Prucalopride through an amidation reaction with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[4]

Experimental Protocol:

-

Materials:

-

1-(3-Methoxypropyl)piperidin-4-amine

-

4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

-

Coupling agent (e.g., 1,1'-carbonyldiimidazole (CDI), EDC/HOBt)

-

A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

-

Procedure:

-

Activate the carboxylic acid with a coupling agent in an appropriate solvent.

-

Add 1-(3-Methoxypropyl)piperidin-4-amine to the activated acid.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

The crude Prucalopride is then isolated and purified, often by crystallization.

-

The overall synthetic pathway from this compound to Prucalopride is depicted below.

Potential for Further Derivatization

While the primary documented use of this compound is in Prucalopride synthesis, its structure lends itself to the creation of a variety of other molecules. The piperidin-4-one core is a versatile starting point for the synthesis of spirocyclic compounds, which are of increasing interest in drug discovery due to their three-dimensional nature.[5][6] Reactions such as the Knoevenagel condensation or the Gewald reaction at the ketone position could lead to novel heterocyclic systems.

Quantitative Data

The following tables summarize the reported yields for the key synthetic steps involving this compound and its derivatives.

| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| N-Alkylation | Piperidin-4-one hydrochloride monohydrate | This compound | 3-Methoxypropyl bromide, K₂CO₃, Acetonitrile, Reflux | High | [4] |

| Reductive Amination | This compound | 1-(3-Methoxypropyl)piperidin-4-amine | NH₃, H₂/Pd-C | High | [4] |

| Hofmann Rearrangement | 1-(3-Methoxypropyl)piperidine-4-carboxamide | 1-(3-Methoxypropyl)piperidin-4-amine | NaOBr | 83 | [7] |

| Amidation | 1-(3-Methoxypropyl)piperidin-4-amine | Prucalopride | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, CDI, THF | 85 | [7] |

Biological Context: 5-HT4 Receptor Signaling

Prucalopride, synthesized from this compound, is a high-affinity, selective agonist of the 5-hydroxytryptamine (serotonin) receptor 4 (5-HT4).[3] Activation of this G-protein coupled receptor (GPCR) primarily in the gastrointestinal tract leads to enhanced motility. The signaling pathway initiated by 5-HT4 receptor activation is complex and involves multiple downstream effectors.

The diagram below illustrates the major signaling cascades activated by the 5-HT4 receptor.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 | Benchchem [benchchem.com]

- 4. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. bepls.com [bepls.com]

- 7. 1-(3-Methoxypropyl)-4-piperidinamine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of 1-(3-Methoxypropyl)piperidin-4-one: A Key Intermediate for Pharmaceutical Research

Introduction

1-(3-Methoxypropyl)piperidin-4-one is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2] The structural integrity and purity of this piperidinone derivative are crucial for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[2] This document provides detailed application notes and experimental protocols for the synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Application Notes

The synthesis of this compound is typically achieved through the N-alkylation of piperidin-4-one. This reaction involves the introduction of a 3-methoxypropyl group onto the nitrogen atom of the piperidine ring. The resulting compound serves as a versatile scaffold in medicinal chemistry beyond its application in Prucalopride synthesis. The piperidin-4-one moiety is a common pharmacophore found in a variety of biologically active molecules, and its derivatives are explored for a range of therapeutic targets.

The primary synthetic route involves the reaction of piperidin-4-one or its hydrochloride salt with a suitable 3-methoxypropylating agent, such as 1-bromo-3-methoxypropane, in the presence of a base.[3] The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. Common bases include potassium carbonate and triethylamine, while solvents like acetonitrile or N,N-dimethylformamide (DMF) are frequently employed.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol details the synthesis of this compound from piperidin-4-one hydrochloride monohydrate and 1-bromo-3-methoxypropane.

Materials:

-

Piperidin-4-one hydrochloride monohydrate

-

1-Bromo-3-methoxypropane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-one hydrochloride monohydrate (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromo-3-methoxypropane (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Material | Piperidin-4-one hydrochloride monohydrate |

| Alkylating Agent | 1-Bromo-3-methoxypropane |

| Base | Potassium Carbonate |

| Solvent | Acetonitrile |

| Reaction Temperature | Reflux (~82°C) |

| Typical Yield | 85-95% |

| Purity (by GC) | >98% |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Synthetic Routes for 1-(3-Methoxypropyl)piperidin-4-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(3-methoxypropyl)piperidin-4-one, a key intermediate in the preparation of various pharmaceutical compounds, notably as a precursor for the synthesis of Prucalopride.[1] Two primary synthetic routes are outlined: direct N-alkylation of piperidin-4-one and reductive amination.

Introduction

This compound is a crucial building block in medicinal chemistry. Its structure, featuring a piperidone core with an N-linked methoxypropyl chain, makes it a versatile synthon for the development of novel therapeutic agents. The most prominent application of this intermediate is in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2] The synthetic efficiency and purity of this compound are therefore of significant interest to the pharmaceutical industry. This document details two robust and scalable methods for its preparation.

Synthetic Pathways Overview

The synthesis of this compound can be efficiently achieved through two primary pathways, each with distinct advantages and considerations.

Route 1: Direct N-Alkylation

This is a straightforward and widely used method involving the direct alkylation of the secondary amine of piperidin-4-one with an appropriate 3-methoxypropyl halide. The reaction is typically carried out in the presence of a base to neutralize the acid generated.

Route 2: Reductive Amination

This alternative route involves the reaction of piperidin-4-one with 3-methoxypropanal to form an enamine or iminium intermediate, which is then reduced in situ to the desired tertiary amine. This one-pot procedure can be advantageous in certain contexts.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic routes for this compound.

| Parameter | Route 1: Direct N-Alkylation | Route 2: Reductive Amination |

| Starting Materials | Piperidin-4-one hydrochloride, 1-bromo-3-methoxypropane | Piperidin-4-one, 3-methoxypropanal |

| Key Reagents | Potassium carbonate | Sodium triacetoxyborohydride |

| Solvent | Acetonitrile | Dichloromethane |

| Reaction Temperature | Reflux | Room Temperature |

| Reaction Time | 12-24 hours | 4-12 hours |

| Reported Yield | High (specific yield not detailed, but part of a high-yielding two-step process) | Good to High |

| Purity | High, suitable for subsequent steps | High, purification by chromatography |

Experimental Protocols

Route 1: Direct N-Alkylation of Piperidin-4-one

This protocol describes the synthesis of this compound via the direct alkylation of piperidin-4-one hydrochloride.

Materials:

-

Piperidin-4-one hydrochloride

-

1-bromo-3-methoxypropane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add piperidin-4-one hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromo-3-methoxypropane (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.

Route 2: Reductive Amination

This protocol details the synthesis of this compound using a one-pot reductive amination procedure.

Materials:

-

Piperidin-4-one

-

3-methoxypropanal

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve piperidin-4-one (1.0 eq) and 3-methoxypropanal (1.1 eq) in dichloromethane.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC or GC until the starting materials are consumed.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the preparation of this compound.

Caption: Synthetic Route 1 via Direct N-Alkylation.

Caption: Synthetic Route 2 via Reductive Amination.

Caption: General Experimental Workflow for Synthesis.

References

Application Notes and Protocols for the Synthesis of Prucalopride Utilizing 1-(3-Methoxypropyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride is a selective, high-affinity serotonin (5-HT₄) receptor agonist that is utilized for its gastroprokinetic properties to treat chronic constipation. A key intermediate in the synthesis of Prucalopride is 1-(3-Methoxypropyl)piperidin-4-one. This document provides detailed application notes and experimental protocols for the synthesis of Prucalopride, focusing on the reaction steps involving this compound. The synthesis primarily involves two key transformations: the conversion of this compound to 1-(3-Methoxypropyl)-4-piperidinamine, followed by the condensation of this amine with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid to yield Prucalopride.

Synthesis Pathway Overview

The synthesis of Prucalopride from this compound can be broadly categorized into two main stages. The first stage is the reductive amination of the ketone to form the corresponding amine. The second stage involves the amide coupling of the synthesized amine with the benzofuran carboxylic acid derivative.

Caption: Synthetic route to Prucalopride from this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key reaction steps in the synthesis of Prucalopride.

| Step | Reactants | Solvent | Catalyst/Reagent | Conditions | Yield | Reference |

| Reductive Amination | This compound, Saturated Ammonia Solution | Methanol | Sodium Borohydride | Stir 1h, then react for 10h | 64% | [1] |

| Reductive Amination | This compound, Ammonium Formate Solution | Water | Sodium Triacetoxyborohydride | Stir 1h, then react for 10h | 78% | [1] |

| Oxime Formation | This compound, Hydroxylamine Hydrochloride | Toluene | - | Reflux dewatering for 24h | 90% | [2] |

| Oxime Reduction | 1-(3-Methoxypropyl)-4-piperidine oxime | Methanol | Raney Nickel, H₂ | Normal temperature and pressure, react for 10h | 84.5% | [2] |

| Oxime Reduction | 1-(3-Methoxypropyl)-4-piperidine oxime | Methanol | 10% Pd/C, H₂ | Normal temperature and pressure, react for 10h | 95% | [2] |

| Amide Coupling | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, 1-(3-methoxypropyl)piperidin-4-amine | Dichloromethane | Triethylamine, Ethyl Chloroformate | 0-5°C for addition, then 25-35°C for 1h | 72.5 g | [3] |

| Amide Coupling | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, 1-(3-methoxypropyl)piperidin-4-amine | Acetonitrile | EDCI·HCl, HOBt, N,N'-diisopropylethylamine | 25-35°C for 3h | 78.5 g | [3] |

Experimental Protocols

This protocol outlines the direct reductive amination of this compound.

Materials:

-

This compound (5.0 g)

-

Methanol saturated with ammonia (60 mL)

-

Sodium borohydride (1.0 g)

Procedure:

-

In a 100 mL three-necked flask, dissolve 5.0 g of this compound in 60 mL of a saturated solution of ammonia in methanol.

-

Stir the mixture for 1 hour at room temperature.

-

Add 1.0 g of sodium borohydride to the mixture in portions.

-

Continue the reaction for 10 hours.

-

After the reaction is complete, filter the mixture.

-

The solvent is removed under reduced pressure to yield a water-white transparent oily product (3.2 g, 64% yield).

This two-step protocol involves the formation of an oxime intermediate followed by its reduction.

Step 1: Synthesis of 1-(3-Methoxypropyl)-4-piperidine oxime

Materials:

-

This compound (10.0 g)

-

Hydroxylamine hydrochloride (4.06 g)

-

Toluene (150 mL)

Procedure:

-

In a 250 mL three-necked flask, combine 10.0 g of this compound, 4.06 g of hydroxylamine hydrochloride, and 150 mL of toluene.

-

Heat the mixture to reflux and carry out dewatering for 24 hours.

-

Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

-

Filter the reaction mixture and wash the filter cake with toluene.

-

Dry the solid to obtain a white solid product (yield 90%).

Step 2: Synthesis of 1-(3-Methoxypropyl)-4-piperidinamine

Materials:

-

1-(3-Methoxypropyl)-4-piperidine oxime (10.0 g)

-

Raney Nickel (10 g) or 10% Palladium on Carbon (10 g)

-

Methanol (100 mL)

-

Hydrogen gas (H₂)

Procedure:

-

In a 250 mL three-necked flask, dissolve 10.0 g of 1-(3-Methoxypropyl)-4-piperidine oxime in 100 mL of methanol.

-

Add 10 g of the chosen catalyst (Raney Nickel or 10% Pd/C).

-

Introduce hydrogen gas at normal temperature and pressure.

-

Allow the reaction to proceed for 10 hours.

-